molecular formula C14H17N3 B1319762 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine CAS No. 1016726-49-0

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine

Cat. No.: B1319762
CAS No.: 1016726-49-0
M. Wt: 227.3 g/mol
InChI Key: PGNGWGSOPBGRGN-UHFFFAOYSA-N
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Description

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine: is a heterocyclic compound that features a pyridine ring substituted with an aminomethyl group at the 5-position, a benzyl group, and a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine typically involves multi-step organic reactions. One common method includes the alkylation of 2-aminomethylpyridine with benzyl chloride in the presence of a base such as sodium hydride, followed by methylation using methyl iodide. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or amides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Formation of imines or amides.

    Reduction: Conversion to piperidine derivatives.

    Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its reactivity allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Potential applications in medicinal chemistry include the development of new drugs targeting specific receptors or enzymes. Its structure allows for modifications that can enhance its pharmacological properties.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds with active sites, while the benzyl and methyl groups provide hydrophobic interactions. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Uniqueness: The presence of both the aminomethyl and benzyl groups in 5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine provides a unique combination of reactivity and binding properties, making it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(aminomethyl)-N-benzyl-N-methylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-17(11-12-5-3-2-4-6-12)14-8-7-13(9-15)10-16-14/h2-8,10H,9,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNGWGSOPBGRGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2=NC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101223080
Record name 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016726-49-0
Record name 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016726-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-[Methyl(phenylmethyl)amino]-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101223080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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